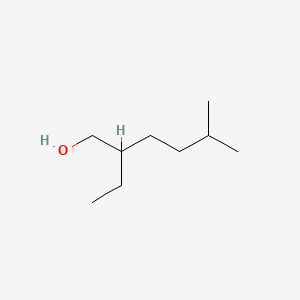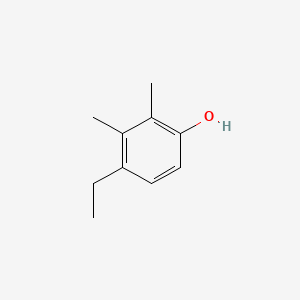
4-Ethyl-2,3-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2,3-dimethylphenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically a substituted phenol, where the phenol ring is substituted with ethyl and methyl groups at the 4th, 2nd, and 3rd positions, respectively. The presence of these alkyl groups can significantly influence the chemical and physical properties of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,3-dimethylphenol can be achieved through various organic synthesis methods. One common method involves the alkylation of 2,3-dimethylphenol with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes. For instance, the Friedel-Crafts alkylation reaction can be employed, where 2,3-dimethylphenol is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method allows for large-scale production with relatively high yields.
化学反応の分析
Types of Reactions
4-Ethyl-2,3-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of quinones or phenolic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated phenols or other substituted phenols.
科学的研究の応用
4-Ethyl-2,3-dimethylphenol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 4-Ethyl-2,3-dimethylphenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The alkyl groups can enhance the hydrophobic interactions, allowing the compound to interact with lipid membranes and disrupt their integrity.
類似化合物との比較
Similar Compounds
2,3-Dimethylphenol: Lacks the ethyl group at the 4th position.
4-Ethylphenol: Lacks the methyl groups at the 2nd and 3rd positions.
2,4-Dimethylphenol: Has methyl groups at the 2nd and 4th positions but lacks the ethyl group.
Uniqueness
4-Ethyl-2,3-dimethylphenol is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both ethyl and methyl groups can enhance its hydrophobic properties and potentially increase its biological activity compared to other similar compounds.
特性
CAS番号 |
66142-72-1 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
4-ethyl-2,3-dimethylphenol |
InChI |
InChI=1S/C10H14O/c1-4-9-5-6-10(11)8(3)7(9)2/h5-6,11H,4H2,1-3H3 |
InChIキー |
WOQYMRWBSOLZDV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



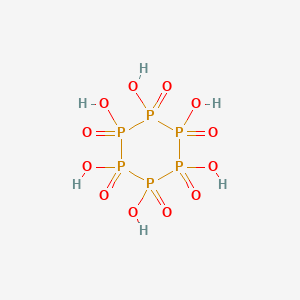
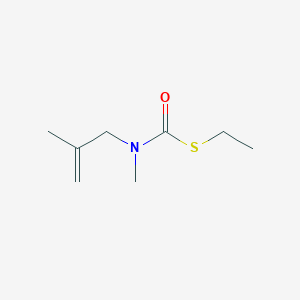

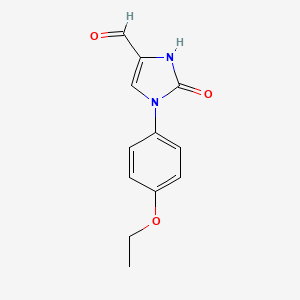
![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)

![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline](/img/structure/B14486780.png)
![N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14486782.png)
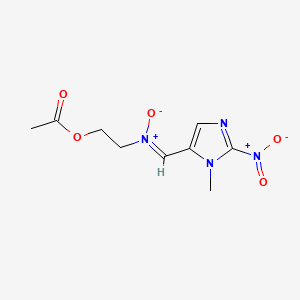
![Methyl [4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14486792.png)
![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)
